REACTION_CXSMILES
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C(N(C(C)C)CC)(C)C.[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[C:14]([OH:16])=O.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[C:14]([NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:16] |f:3.4|
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Name
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|
Quantity
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0.65 mL
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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0.2 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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0.1 mL
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
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Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 80° C. for 8 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at room temperature for 62 hours
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Duration
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62 h
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Type
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CUSTOM
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Details
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The resulting mixture was then partitioned between water and ethyl acetate
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Type
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CUSTOM
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Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
The crude residue was purified on a silica gel plug (hexane/EtOAc, 80/20)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |